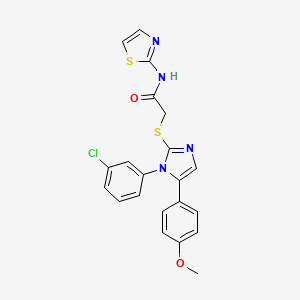![molecular formula C9H15BrO B2628771 2-[1-(Bromomethyl)cyclopropyl]oxane CAS No. 2138131-11-8](/img/structure/B2628771.png)
2-[1-(Bromomethyl)cyclopropyl]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(Bromomethyl)cyclopropyl]oxane” is a chemical compound with the CAS Number: 2138131-11-8 . It has a molecular weight of 219.12 and its IUPAC name is 2-(1-(bromomethyl)cyclopropyl)tetrahydro-2H-pyran .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process gives products in excellent yields within about 3 seconds .Molecular Structure Analysis
The InChI Code for “2-[1-(Bromomethyl)cyclopropyl]oxane” is 1S/C9H15BrO/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8H,1-7H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“2-[1-(Bromomethyl)cyclopropyl]oxane” is a liquid at room temperature . It is stored at a temperature of +4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Oxepines and Pyranosides
- Conversion of Cyclopropane-fused Carbohydrates : A notable application involves converting cyclopropane-fused carbohydrates into oxepines, offering a route to access various septanoside family members. The study highlights the synthesis of 2-bromooxepines through silver(I)-promoted thermal ring expansion and the creation of 2-C-branched pyranosides via cyclopropane ring cleavage under basic conditions, underscoring the versatility of cyclopropane derivatives in synthesizing carbohydrate mimetics (Hewitt & Harvey, 2010).
Biological Evaluation of Bromophenol Derivatives
- Synthesis of Bromophenol Derivatives with Cyclopropyl Moiety : Another research direction explores the synthesis and biological evaluation of bromophenol derivatives incorporating a cyclopropyl group. These derivatives have been identified as effective inhibitors for human carbonic anhydrase and acetylcholinesterase enzymes, highlighting their potential in treating neurological disorders such as Alzheimer's disease (Boztaş et al., 2019).
Diastereoselective Synthesis of Substituted Cyclopropanes
- Water-based Synthesis of Cyclopropanes : An eco-friendly approach for synthesizing substituted cyclopropanes involves a one-pot, three-component reaction in water. This method is notable for its diastereoselectivity and high yield, demonstrating the environmental benefits of aqueous medium reactions (Anand et al., 2016).
Cyclopropanation in Medicinal Chemistry
- Chan-Lam Cyclopropylation : A scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate introduces a method for O-cyclopropylation and N-cyclopropylation, catering to the synthesis of cyclopropyl aryl ethers and amine derivatives. This process, facilitated by copper catalysis, underscores the strategic importance of cyclopropanation in constructing molecules relevant to medicinal chemistry (Derosa et al., 2018).
Regio- and Diastereoselective Carbometalation
- Carbometalation of Cyclopropenes : Research into the carbometalation reactions of cyclopropenes has expanded the toolkit for synthesizing stereodefined cyclopropane derivatives. This method addresses regio-, diastereo-, and enantioselectivity challenges, providing efficient routes to polysubstituted cyclopropanes and illustrating the compound's synthetic versatility (Cohen & Marek, 2022).
Safety And Hazards
The safety data sheet for a similar compound, (Bromomethyl)cyclopropane, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .
Propiedades
IUPAC Name |
2-[1-(bromomethyl)cyclopropyl]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNPCDZFEHZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Bromomethyl)cyclopropyl]oxane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)
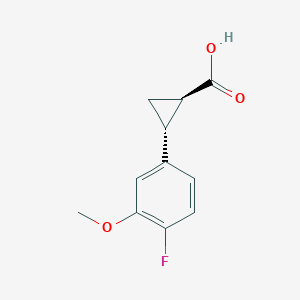
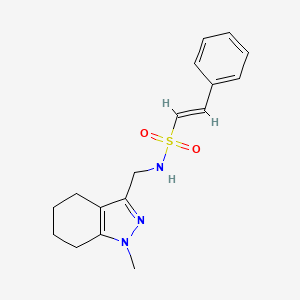
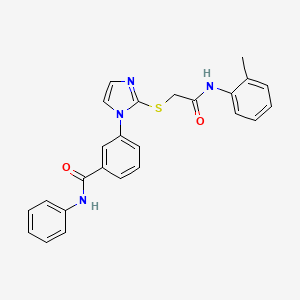
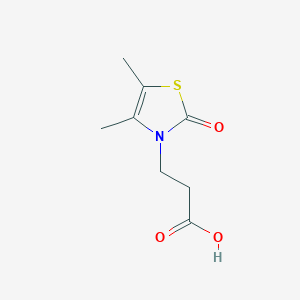
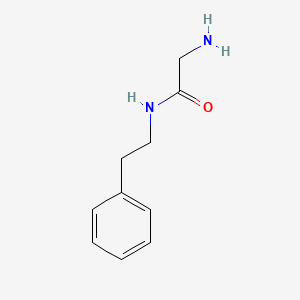
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)
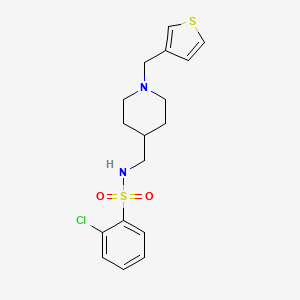
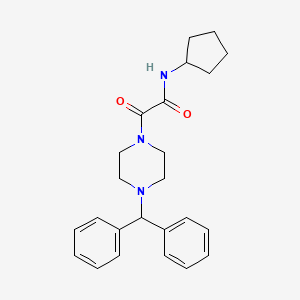
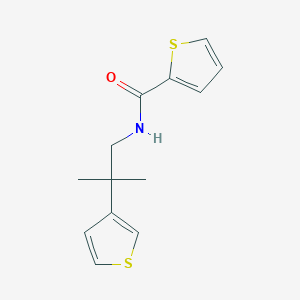
![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
